1-(4-bromo-2-ethylphenyl)-1H-pyrrole
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Overview
Description
1-(4-Bromo-2-ethylphenyl)-1H-pyrrole is an organic compound that belongs to the class of pyrroles, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a bromine atom and an ethyl group attached to a phenyl ring, which is further connected to a pyrrole ring. The unique structure of this compound makes it an interesting subject for various chemical and pharmaceutical research studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Bromo-2-ethylphenyl)-1H-pyrrole can be synthesized through a multi-step process involving the bromination of 2-ethylphenyl followed by cyclization with pyrrole. The general synthetic route includes:
Bromination: The starting material, 2-ethylphenyl, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromo-2-ethylphenyl.
Cyclization: The brominated product is then subjected to cyclization with pyrrole under acidic conditions to form this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and cyclization processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-2-ethylphenyl)-1H-pyrrole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as carbonyl or carboxyl groups.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to yield corresponding reduced products.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (dimethylformamide, tetrahydrofuran), catalysts (palladium, copper).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, dichloromethane).
Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, ethanol).
Major Products:
Substitution: Corresponding substituted pyrroles.
Oxidation: Carbonyl or carboxyl derivatives.
Reduction: Reduced pyrrole derivatives.
Scientific Research Applications
1-(4-Bromo-2-ethylphenyl)-1H-pyrrole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development for various therapeutic areas.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-bromo-2-ethylphenyl)-1H-pyrrole involves its interaction with specific molecular targets and pathways. The bromine atom and the ethyl group on the phenyl ring influence the compound’s reactivity and binding affinity to biological targets. The pyrrole ring provides a planar structure that can interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
1-(4-Bromo-2-ethylphenyl)-1H-pyrrole can be compared with other similar compounds such as:
1-(4-Bromo-2-ethylphenyl)-1H-pyrazole: Similar structure but with a pyrazole ring instead of a pyrrole ring.
1-(4-Bromo-2-ethylphenyl)-1H-imidazole: Contains an imidazole ring, offering different chemical and biological properties.
1-(4-Bromo-2-ethylphenyl)-1H-indole: Features an indole ring, which is known for its diverse pharmacological activities.
Uniqueness: The unique combination of the bromine atom, ethyl group, and pyrrole ring in this compound provides distinct chemical reactivity and potential biological activities that differentiate it from other similar compounds.
Properties
IUPAC Name |
1-(4-bromo-2-ethylphenyl)pyrrole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN/c1-2-10-9-11(13)5-6-12(10)14-7-3-4-8-14/h3-9H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFPBNZKXHQWKTO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)N2C=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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